molecular formula C22H28N4O2 B2914239 N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide CAS No. 763125-30-0

N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide

Cat. No. B2914239
CAS RN: 763125-30-0
M. Wt: 380.492
InChI Key: GVPDJNFELCYCHX-UHFFFAOYSA-N
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Description

N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPAA is a piperazine derivative that can be synthesized using various methods.

Scientific Research Applications

Co-crystallization with Paracetamol

A study described the formation of a paracetamol adduct with morpholine, highlighting the intermolecular interactions and potential applications in understanding drug interactions at the molecular level (Oswald, Motherwell, Parsons, & Pulham, 2002).

Antimicrobial and Anticholinesterase Activities

Research on derivatives similar to N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide revealed their potential in antimicrobial activities, especially against Candida species, and their evaluation for anticholinesterase activities, which is crucial for understanding mechanisms in neurodegenerative diseases (Yurttaş, Özkay, Karaca Gençer, & Acar, 2015).

Antifungal Agents

A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species, showcasing the therapeutic potential of morpholine derivatives in treating fungal infections (Bardiot et al., 2015).

Anticonvulsant Activity

Research into hybrid compounds derived from propanamides and butanamides, incorporating morpholine and phenylpiperazine structures, demonstrated broad spectra of anticonvulsant activity. These findings suggest the potential of such compounds in developing new treatments for epilepsy (Kamiński et al., 2015).

Neuroprotective Effects

A study on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety highlighted their significant neuroprotective effects against oxidative stress-induced neurotoxicity, indicating potential applications in neurodegenerative disease research (Sameem, Saeedi, Mahdavi, Nadri, Moghadam, Edraki, Khan, & Amini, 2017).

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-22(18-24-10-12-25(13-11-24)20-4-2-1-3-5-20)23-19-6-8-21(9-7-19)26-14-16-28-17-15-26/h1-9H,10-18H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDJNFELCYCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide

CAS RN

763125-30-0
Record name N-(4-(4-MORPHOLINYL)PHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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